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A Senior Application Scientist's Guide to Visualizing and Quantifying Intermolecular Interactions

In the intricate world of crystal engineering and drug development, understanding the subtle

forces that govern how molecules arrange themselves in a solid state is paramount. These

non-covalent interactions, though individually weak, collectively dictate critical properties such

as solubility, stability, bioavailability, and polymorphism.[1][2] For researchers and scientists, the

ability to visualize and quantify these interactions is not just an academic exercise; it's a crucial

step in designing materials with desired functionalities and developing effective pharmaceutical

products.

This guide provides an in-depth exploration of Hirshfeld surface analysis, a powerful

computational tool for the qualitative and quantitative assessment of intermolecular interactions

within crystals.[1][3][4] We will delve into the theoretical underpinnings of this technique,

provide a practical, step-by-step workflow for its application, and critically compare it with other
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established methods. Our focus will be on providing not just the "how," but the "why," grounding

our discussion in the principles of scientific integrity and field-proven insights.

The Essence of Hirshfeld Surface Analysis:
Partitioning the Crystal Landscape
At its core, Hirshfeld surface analysis offers a unique way to partition the electron density in a

crystal, assigning a specific region of space to each molecule.[5] This is achieved by defining a

surface where the contribution to the electron density from the molecule of interest is equal to

the combined contribution from all other molecules in the crystal.[5] This "Hirshfeld surface"

effectively encapsulates the molecule, and its topography provides a rich tapestry of

information about its interactions with its neighbors.[5]

Several key properties are mapped onto this surface to reveal the nature and strength of

intermolecular contacts:

dnorm: This normalized contact distance is the most commonly used property. It combines

the distances from the surface to the nearest nucleus inside (di) and outside (de) the

surface, normalized by the van der Waals radii of the respective atoms.[6] Red spots on the

dnorm surface indicate close contacts with distances shorter than the sum of van der Waals

radii, often signifying strong interactions like hydrogen bonds.[7] Blue regions represent

contacts longer than the van der Waals radii, and white areas denote contacts at

approximately the van der Waals distance.[7]

Shape Index and Curvedness: These properties describe the three-dimensional shape of the

surface.[6][8][9] The shape index is sensitive to subtle changes in surface shape and can

identify complementary "bumps" and "hollows" that are indicative of specific interactions.[8]

[9] Curvedness highlights flat regions of the surface, which can be indicative of π-π stacking

interactions.[8]

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular

contacts by plotting de against di.[7][10] The distribution and shape of the points on the plot

are characteristic of different types of interactions, allowing for a "fingerprint" of the crystal

packing.[3][10] Decomposing these plots can reveal the percentage contribution of different

types of contacts to the overall crystal packing.[6]
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A Practical Workflow for Hirshfeld Surface Analysis
with CrystalExplorer
The most widely used software for performing Hirshfeld surface analysis is CrystalExplorer.[6]

[8][11][12] The following protocol outlines a typical workflow, emphasizing the rationale behind

each step.

Experimental Protocol: Hirshfeld Surface Analysis using
CrystalExplorer

Import Crystal Structure Data: Begin by importing a Crystallographic Information File (CIF)

into CrystalExplorer. This file contains the atomic coordinates and unit cell parameters of the

crystal structure.

Select the Molecule of Interest: Within the crystal lattice, select the molecule for which you

want to generate the Hirshfeld surface.

Generate the Hirshfeld Surface:

Navigate to the surface generation tool.

Choose "Hirshfeld" as the surface type.

Select the desired properties to map onto the surface, with dnorm being the most common

starting point.

Set the resolution to "High" for accurate analysis, especially for generating meaningful

fingerprint plots.[13]

Analyze the Mapped Surface:

Examine the dnorm surface for red, white, and blue regions to qualitatively identify the

locations and relative strengths of intermolecular contacts.

Analyze the shape index to identify complementary shapes indicative of specific

interactions.
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Inspect the curvedness map for flat regions that may suggest π-π stacking.

Generate and Interpret 2D Fingerprint Plots:

With the Hirshfeld surface generated, create the corresponding 2D fingerprint plot.

Analyze the overall shape of the plot to get a holistic view of the intermolecular

interactions.

Utilize the "filtered fingerprint plots" feature to decompose the plot into contributions from

specific atom pairs (e.g., O···H, C···H).[13] This provides a quantitative breakdown of the

different types of interactions and their relative importance in the crystal packing.[6]
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Figure 1: A schematic workflow for performing Hirshfeld surface analysis using CrystalExplorer.

The Broader Landscape: Comparing Hirshfeld
Analysis with Alternative Methods
While Hirshfeld surface analysis is a powerful and intuitive tool, it is essential to understand its

place within the broader landscape of computational methods for studying intermolecular

interactions. Two prominent alternatives are the Quantum Theory of Atoms in Molecules

(QTAIM) and Non-Covalent Interaction (NCI) plots.

Quantum Theory of Atoms in Molecules (QTAIM)
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QTAIM is a rigorous, electron density-based theory that partitions a molecule into atomic

basins.[14][15] It identifies critical points in the electron density that correspond to atomic

nuclei, bond paths, rings, and cages.[16] The properties of the electron density at the bond

critical points (BCPs) between atoms provide a quantitative measure of the interaction strength

and character.[16][17]

Strengths: QTAIM provides a more quantitative and physically grounded description of

chemical bonds and intermolecular interactions compared to Hirshfeld analysis.[14] It can

differentiate between shared (covalent) and closed-shell (ionic, hydrogen bond, van der

Waals) interactions.

Weaknesses: QTAIM calculations are computationally more demanding than Hirshfeld

surface analysis. The interpretation of the results can also be more complex for non-experts.

Non-Covalent Interaction (NCI) Plots
NCI analysis is a method for visualizing weak, non-covalent interactions in real space.[18][19]

[20] It is based on the electron density and its reduced density gradient. NCI plots typically

show isosurfaces colored according to the sign of the second eigenvalue of the electron

density Hessian matrix, which distinguishes between attractive and repulsive interactions.[18]

[20]

Strengths: NCI plots provide a visually intuitive representation of non-covalent interactions,

highlighting regions of hydrogen bonding, van der Waals interactions, and steric repulsion.

[18][20][21] The method is computationally efficient and can be applied to large systems.[18]

[20]

Weaknesses: While excellent for visualization, NCI plots are primarily qualitative. Quantifying

the strength of interactions directly from the plots can be challenging.
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Case Study: Unraveling the Interactions in a
Pharmaceutical Cocrystal
To illustrate the power of Hirshfeld surface analysis, let's consider a hypothetical case study of

a cocrystal of a poorly soluble active pharmaceutical ingredient (API) with a coformer designed

to enhance its solubility.

A Hirshfeld surface analysis of the API molecule within the cocrystal reveals prominent red

spots on the dnorm surface, indicating strong hydrogen bonds between the API and the

coformer. The 2D fingerprint plot shows a significant percentage of O···H contacts, confirming

the importance of these interactions in the cocrystal formation. Further analysis of the shape

index reveals complementary concave and convex regions on the surfaces of the API and
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coformer, highlighting the shape complementarity that contributes to the stability of the crystal

lattice.

In contrast, the Hirshfeld surface of the pure API crystal shows weaker and more diffuse

interactions, primarily of the C···H and H···H types. This comparison clearly demonstrates how

the coformer disrupts the original packing of the API and introduces stronger, more directional

interactions, which is a key factor in improving its solubility. Such insights are invaluable for the

rational design of pharmaceutical cocrystals with tailored properties.[22][23]

Conclusion: A Versatile Tool for Crystal Engineering
and Drug Development
Hirshfeld surface analysis, particularly when implemented in user-friendly software like

CrystalExplorer, provides a powerful and accessible means to visualize and quantify the

complex network of intermolecular interactions that define a crystal structure.[1][11] Its ability to

provide both a qualitative overview and a quantitative breakdown of different contact types

makes it an indispensable tool for researchers in crystal engineering, materials science, and

drug development.[1][3][4]

While alternative methods like QTAIM and NCI plots offer deeper quantitative insights or

different visualization schemes, the intuitive nature and computational efficiency of Hirshfeld

surface analysis make it an ideal starting point for understanding the packing forces in

molecular crystals. By providing a clear picture of how molecules interact, Hirshfeld surface

analysis empowers scientists to make more informed decisions in the design and development

of new crystalline materials with optimized properties.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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